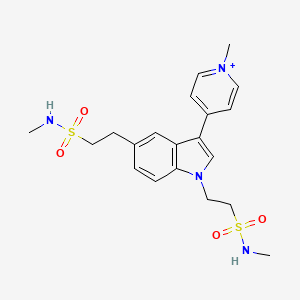
4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium is a complex organic compound that features a unique structure combining indole and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine precursors, followed by their functionalization and coupling. Common reagents used in these reactions include alkylating agents, sulfonyl chlorides, and bases such as sodium hydride or potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium chloride
- This compound bromide
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C20H27N4O4S2+ |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
N-methyl-2-[3-(1-methylpyridin-1-ium-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide |
InChI |
InChI=1S/C20H27N4O4S2/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2/h4-7,9-10,14-15,21-22H,8,11-13H2,1-3H3/q+1 |
InChI-Schlüssel |
ZPOVBMRFZCUCDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3=CC=[N+](C=C3)C)CCS(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene](/img/structure/B13429330.png)
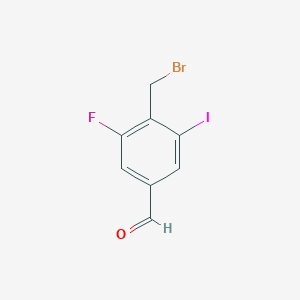
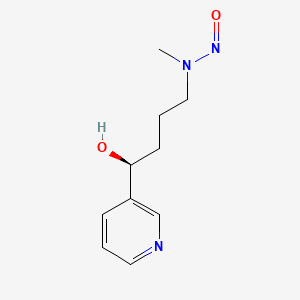
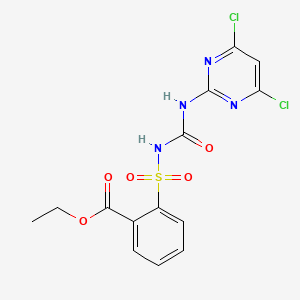
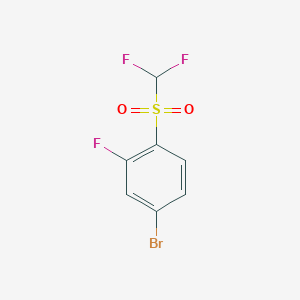
![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
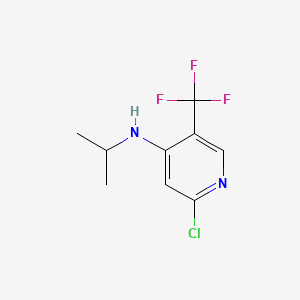
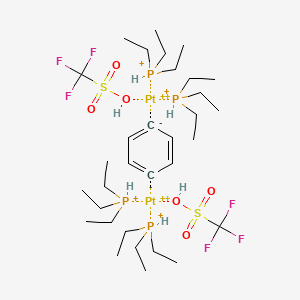
![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)
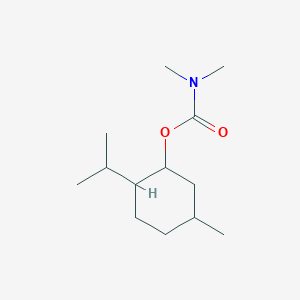
![1-[6-[[[5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethylphosphonic acid](/img/structure/B13429392.png)
